5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide
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Overview
Description
“5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C13H14ClNO2S2 and a molecular weight of 315.83. It is also known as “®-5-Chloro-N-(2-hydroxy-3-((4-(3-oxomorpholino)phenyl)amino)propyl)thiophene-2-carboxamide” with a molecular weight of 409.89 .
Scientific Research Applications
Antimicrobial Activity
One significant area of application for derivatives of the mentioned compound is their antimicrobial activity. Research has demonstrated that compounds structurally related to "5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide" have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. These studies have shown promising results against a range of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, highlighting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Antitubercular Activity
Another critical application is in the fight against tuberculosis (TB). A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, closely related to the original compound, were synthesized and tested for their antitubercular properties. These studies have unveiled several analogs with promising activity against Mycobacterium tuberculosis, offering a new avenue for TB treatment with minimal cytotoxicity profiles, suggesting their potential as antitubercular agents (Marvadi et al., 2020).
Antioxidant Properties
Research into the antioxidant capabilities of related compounds has also been undertaken. Derivatives containing various substituents have been synthesized and evaluated for their antioxidant activity using assays like DPPH radical scavenging method and reducing power assay. Some of these compounds have shown significant antioxidant activity, even surpassing that of known antioxidants like ascorbic acid, indicating their potential for use in oxidative stress-related conditions (Tumosienė et al., 2019).
Sensing Activities and Magnetic Properties
Functionalization of metal-organic frameworks (MOFs) with derivatives of "this compound" has been explored to imbue these materials with sensing activities and magnetic properties. These MOFs have demonstrated the ability to adsorb gases and sense various substances, alongside showcasing significant magnetocaloric effects, which are valuable for various technological and medical applications (Wang et al., 2016).
Future Directions
Thiophene and its derivatives, including “5-chloro-N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]thiophene-2-carboxamide”, continue to attract great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Mechanism of Action
Target of Action
Thiophene derivatives are a very important class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a variety of physiological effects .
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of biochemical pathways, leading to a range of therapeutic properties .
Result of Action
Thiophene derivatives have been reported to have a variety of effects, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S2/c1-13(17,6-9-4-5-18-7-9)8-15-12(16)10-2-3-11(14)19-10/h2-5,7,17H,6,8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQJKTPNLYQJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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